molecular formula C17H15F2NO B1325565 4'-Azetidinomethyl-3,4-difluorobenzophenone CAS No. 898757-05-6

4'-Azetidinomethyl-3,4-difluorobenzophenone

Cat. No. B1325565
M. Wt: 287.3 g/mol
InChI Key: OAQIFKNRGHPMFG-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-3,4-difluorobenzophenone is a chemical compound with the molecular formula C17H15F2NO . It is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds, such as 4,4’-Difluorobenzophenone, involves the acylation of fluorobenzene with p-fluorobenzoyl chloride. This conversion is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .


Molecular Structure Analysis

The molecular structure of 4’-Azetidinomethyl-3,4-difluorobenzophenone consists of 17 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .

Scientific Research Applications

Biochemical Properties and Potential Therapeutic Uses

  • Inhibition of Human Leukocyte Elastase (HLE)

    A study investigated the impact of substituents on 3,3-diethyl-1-[(benzylamino)carbonyl]-2-azetidinone, which is structurally related to 4'-Azetidinomethyl-3,4-difluorobenzophenone, in inhibiting HLE and its in vivo activity. Aryl carboxylic acid ethers at C-4 showed significant oral activity in a lung hemorrhage assay (Hagmann et al., 1993).

  • Antiproliferative Properties

    Another research focused on 3-phenoxy-1,4-diarylazetidin-2-ones, related to 4'-Azetidinomethyl-3,4-difluorobenzophenone, revealing potent antiproliferative compounds in MCF-7 breast cancer cells. These compounds inhibited tubulin polymerization and induced G2/M arrest and apoptosis (Greene et al., 2016).

  • Cytotoxic Activity

    A study synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to investigate their structure and biological characteristics. They observed anticancer effects in vitro with specific azetidinones showing potential as anticancer agents (Veinberg et al., 2003).

Synthesis and Chemical Properties

  • Synthesis Methods

    Research has been conducted on efficient synthesis methods for azetidinones, providing insights into the chemical processes and potential for large-scale production. For instance, synthesis of Cytotoxic 1,3,4-trisubstituted 2-azetidinones (Veinberg et al., 2003) and novel azetidinones and thiazolidinones (Chopde et al., 2011).

  • Chemical Properties

    Studies on the physicochemical properties, such as solubility and thermodynamic properties, of related compounds provide essential data for understanding the behavior and potential applications of 4'-Azetidinomethyl-3,4-difluorobenzophenone. An example is the study on the solubility of 4,4'-difluorobenzophenone in various solvents (Li et al., 2020).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQIFKNRGHPMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642827
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-3,4-difluorobenzophenone

CAS RN

898757-05-6
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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